molecular formula C13H15N5 B14563343 5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole CAS No. 62072-14-4

5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole

Cat. No.: B14563343
CAS No.: 62072-14-4
M. Wt: 241.29 g/mol
InChI Key: BVNIDGIAYHPITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a hydrazinylidene moiety linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Introduction of the Hydrazinylidene Moiety: The hydrazinylidene group can be added through the reaction of the pyrazole derivative with hydrazine hydrate.

    Attachment of the Pyrrolidine Ring: The final step involves the reaction of the hydrazinylidene-pyrazole intermediate with pyrrolidine under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-[2-(pyrrolidin-1-yl

Properties

CAS No.

62072-14-4

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

(5-phenyl-1H-pyrazol-3-yl)-pyrrolidin-1-yldiazene

InChI

InChI=1S/C13H15N5/c1-2-6-11(7-3-1)12-10-13(15-14-12)16-17-18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)

InChI Key

BVNIDGIAYHPITD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=NNC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.